![molecular formula C10H7ClO4 B14705528 Propanedioic acid, [(2-chlorophenyl)methylene]- CAS No. 20851-50-7](/img/structure/B14705528.png)
Propanedioic acid, [(2-chlorophenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, [(2-chlorophenyl)methylene]- is an organic compound with a unique structure that includes a propanedioic acid backbone and a 2-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(2-chlorophenyl)methylene]- typically involves the reaction of malonic acid with 2-chlorobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde reacts with the active methylene group of malonic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Propanedioic acid, [(2-chlorophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The 2-chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Propanedioic acid, [(2-chlorophenyl)methylene]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism by which propanedioic acid, [(2-chlorophenyl)methylene]- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Malonic acid: A simpler analog without the 2-chlorophenyl group.
Benzylidene malonic acid: Similar structure but with different substituents on the phenyl ring.
Uniqueness
Propanedioic acid, [(2-chlorophenyl)methylene]- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
20851-50-7 |
|---|---|
分子式 |
C10H7ClO4 |
分子量 |
226.61 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H7ClO4/c11-8-4-2-1-3-6(8)5-7(9(12)13)10(14)15/h1-5H,(H,12,13)(H,14,15) |
InChIキー |
AWICIAINVVRWQR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=C(C(=O)O)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


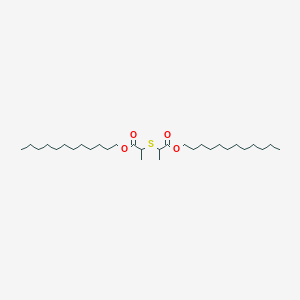

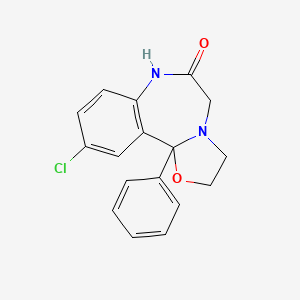
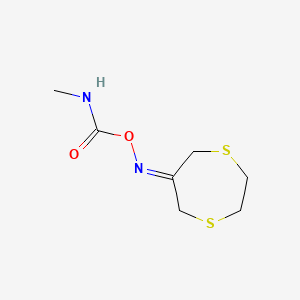

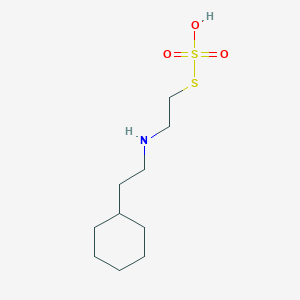
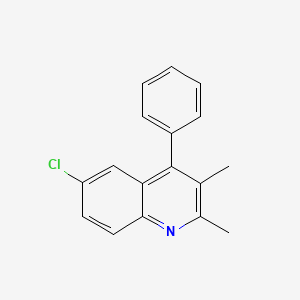

![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
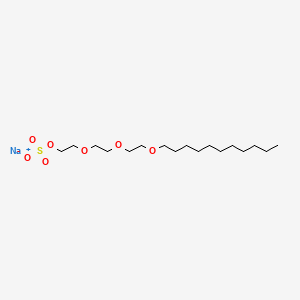
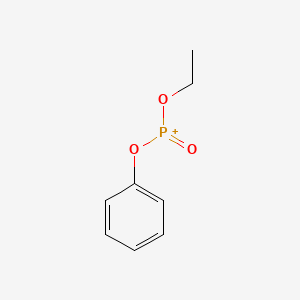


![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
